molecular formula C21H27NO4 B1373804 (R)-tert-Butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate CAS No. 198470-63-2

(R)-tert-Butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate

Cat. No.: B1373804
CAS No.: 198470-63-2
M. Wt: 357.4 g/mol
InChI Key: FOMAWYQEBPYJJU-GOSISDBHSA-N
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Description

®-tert-Butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyloxy group, a hydroxypropan-2-yl group, and a carbamate group. The presence of these functional groups contributes to its reactivity and potential utility in different scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the benzyloxy intermediate: This step involves the reaction of a suitable benzyl alcohol derivative with a halogenated compound to form the benzyloxy group.

    Introduction of the hydroxypropan-2-yl group: This step involves the reaction of the benzyloxy intermediate with a suitable epoxide or halohydrin under basic conditions to introduce the hydroxypropan-2-yl group.

    Formation of the carbamate group: This step involves the reaction of the intermediate with a suitable isocyanate or carbamoyl chloride to form the carbamate group.

Industrial Production Methods

Industrial production of ®-tert-Butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxypropan-2-yl group can be oxidized to form a ketone or aldehyde under suitable conditions.

    Reduction: The benzyloxy group can be reduced to form a benzyl alcohol derivative.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines and alcohols, and the reactions are typically carried out under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various carbamate derivatives.

Scientific Research Applications

®-tert-Butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    ®-tert-Butyl (1-(4-methoxyphenyl)-3-hydroxypropan-2-yl)carbamate: Similar structure but with a methoxy group instead of a benzyloxy group.

    ®-tert-Butyl (1-(4-hydroxyphenyl)-3-hydroxypropan-2-yl)carbamate: Similar structure but with a hydroxy group instead of a benzyloxy group.

Uniqueness

®-tert-Butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate is unique due to the presence of the benzyloxy group, which can influence its reactivity and interactions with other molecules. This structural feature may contribute to its distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

tert-butyl N-[(2R)-1-hydroxy-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4/c1-21(2,3)26-20(24)22-18(14-23)13-16-9-11-19(12-10-16)25-15-17-7-5-4-6-8-17/h4-12,18,23H,13-15H2,1-3H3,(H,22,24)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMAWYQEBPYJJU-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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